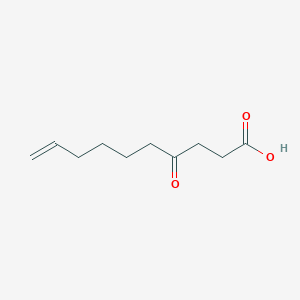
4-Oxodec-9-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxodec-9-enoic acid, also known as 9-oxo-2(E)-decenoic acid, is an unsaturated ketocarboxylic acid. This compound is notable for its role as a pheromone secreted by the queen bee of the honeybee species Apis mellifera. It functions as a sex attractant that stimulates the olfactory receptors of male drones and plays a crucial role in regulating the colony’s social structure by inhibiting the development of ovaries in worker bees .
Métodos De Preparación
4-Oxodec-9-enoic acid can be synthesized starting from azelaic acid. An efficient synthesis route involves starting from diethyl-3-oxoglutarate, which is alkylated by 6-bromo-1-hexene and magnesium ethanolate, followed by decarboxylation. The double bond is oxidized to the aldehyde with osmium tetroxide and sodium periodate in aqueous tert-butanol. The acid group is introduced by condensation with malonic acid .
Análisis De Reacciones Químicas
4-Oxodec-9-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon. Common reagents used in these reactions include osmium tetroxide, sodium periodate, and reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
4-Oxodec-9-enoic acid has several scientific research applications:
Chemistry: It is used as a model compound in studies of pheromone synthesis and chemical communication.
Biology: The compound is studied for its role in regulating the social structure of honeybee colonies.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in modulating reproductive functions.
Industry: It is used in the production of pheromone-based pest control agents.
Mecanismo De Acción
The mechanism by which 4-Oxodec-9-enoic acid exerts its effects involves binding to olfactory receptors in male drones, stimulating their attraction to the queen bee. Additionally, it inhibits the development of ovaries in worker bees by affecting their endocrine system. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence the nervous system and hormonal regulation .
Comparación Con Compuestos Similares
4-Oxodec-9-enoic acid is similar to other unsaturated ketocarboxylic acids, such as 9-hydroxydecenoic acid. it is unique in its dual role as a sex attractant and an inhibitor of ovary development in worker bees. Similar compounds include:
9-Hydroxydecenoic acid: Another pheromone secreted by queen bees, which works in conjunction with this compound to regulate the colony’s social structure.
Oleic acid: An unsaturated fatty acid with different biological functions but similar chemical properties.
Propiedades
Número CAS |
529508-00-7 |
|---|---|
Fórmula molecular |
C10H16O3 |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
4-oxodec-9-enoic acid |
InChI |
InChI=1S/C10H16O3/c1-2-3-4-5-6-9(11)7-8-10(12)13/h2H,1,3-8H2,(H,12,13) |
Clave InChI |
FTPWJGVRXGRCNQ-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


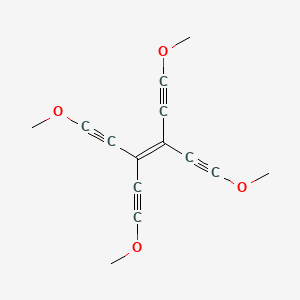

![{6-[(Methoxycarbonyl)amino]hexyl}carbamic acid](/img/structure/B14212981.png)



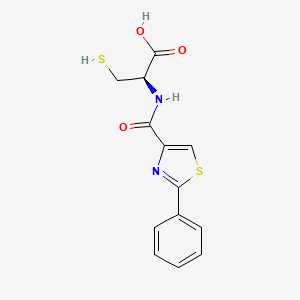
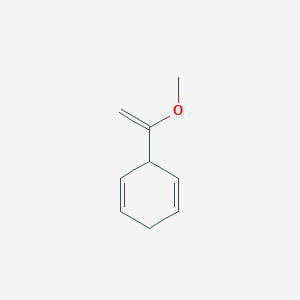

![2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1,6-naphthyridine](/img/structure/B14213031.png)
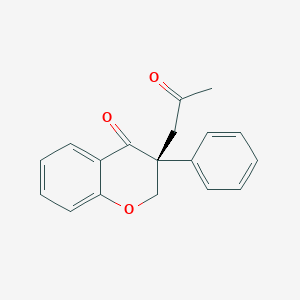
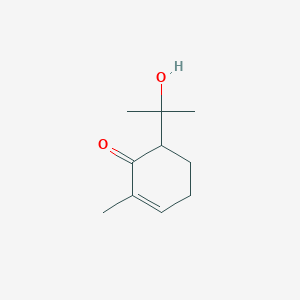

![{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile](/img/structure/B14213063.png)
